4-Methoxytrityl chloride

Catalog No.
S1487960
CAS No.
14470-28-1
M.F
C20H17ClO
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxytrityl chloride

CAS Number

14470-28-1

Product Name

4-Methoxytrityl chloride

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methoxybenzene

Molecular Formula

C20H17ClO

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

OBOHMJWDFPBPKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Synonyms

1-(Chlorodiphenylmethyl)-4-methoxybenzene; p-(Chlorodiphenylmethyl)anisole; (p-Anisyl)diphenylmethyl Chloride; 1-(Chlorodiphenylmethyl)-4-methoxybenzene; 4-Anisyl(chloro)diphenylmethane; 4-Methoxytriphenylmethyl Chloride; 4-Methoxytritylchloride; 4-M

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Protecting Groups in Organic Synthesis:

  • MMT chloride serves as a protecting group for primary alcohols. This means it can be reversibly attached to a hydroxyl group (-OH) of a molecule, protecting it from unwanted reactions while other functional groups are modified. [Source: Royal Society of Chemistry, "Protecting groups in organic synthesis," ]
  • Once the desired modifications are complete, the MMT group can be selectively removed under specific conditions, revealing the original hydroxyl group. This selective protection strategy is crucial in the stepwise synthesis of complex molecules.

Solid-Phase Synthesis of Oligonucleotides:

  • MMT chloride plays a vital role in the solid-phase synthesis of oligonucleotides, which are short sequences of DNA or RNA.
  • In this technique, the oligonucleotide is built up one building block (nucleoside phosphoramidite) at a time on a solid support. MMT protects the 5'-hydroxyl group (the end where the next building block is attached) of the growing oligonucleotide chain during each coupling step. [Source: National Center for Biotechnology Information, "Automated DNA Synthesizer," ]
  • After each addition, the MMT group is cleaved, allowing for the attachment of the next nucleoside phosphoramidite. This cycle of protection, coupling, and deprotection is repeated until the desired oligonucleotide sequence is obtained.

4-Methoxytrityl chloride, also known as 4-Methoxytriphenylmethyl chloride, is an organic compound with the molecular formula C20H17ClOC_{20}H_{17}ClO and a molecular weight of 308.8 g/mol. It appears as a pale yellow to yellow-beige crystalline powder and is primarily used as a selective protecting reagent for primary hydroxyl groups in organic synthesis . This compound plays a significant role in the preparation of cyclic polypeptides, phosphoramidite nucleoside derivatives, and nanomaterials, which are essential in various pharmaceutical applications .

. It can react with alcohols to form ethers, serving as a protective group for hydroxyl functionalities during synthetic processes. The compound can also participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles such as amines or thiols .

Additionally, it has been utilized in the synthesis of N-sulfonyl imines, showcasing its versatility as a reagent in organic chemistry .

While specific biological activity data for 4-Methoxytrityl chloride is limited, its derivatives have been investigated for potential antiviral properties. The compound's role as an intermediate in synthesizing biologically active molecules suggests it may contribute to the development of new therapeutic agents . Furthermore, it is classified as a skin and eye irritant, indicating that safety precautions are necessary when handling this compound .

The synthesis of 4-Methoxytrityl chloride typically involves the chlorination of 4-methoxytrityl alcohol. This process can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to yield the desired chlorinated product . The reaction generally proceeds through the formation of an intermediate that subsequently loses water to form the final chlorinated compound.

General Reaction Scheme

4-Methoxytrityl chloride is extensively employed in organic synthesis, particularly in:

  • Protecting Group Chemistry: It selectively protects primary hydroxyl groups during multi-step synthesis processes.
  • Nucleic Acid Chemistry: Used in the synthesis of phosphoramidite derivatives for oligonucleotide synthesis.
  • Material Science: As a precursor in the development of nanomaterials and other advanced materials with specific functionalities .

Several compounds share structural similarities with 4-Methoxytrityl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Methoxytriphenylmethyl chlorideC20H17ClOC_{20}H_{17}ClOSelective protecting agent for primary alcohols
4-MethoxyphenylmethanolC14H18OC_{14}H_{18}OAlcohol form; lacks chlorination
Trityl chlorideC19H19ClC_{19}H_{19}ClMore general protecting group without methoxy group
4-AnisylchlorodiphenylmethaneC21H19ClC_{21}H_{19}ClSimilar structure but with different substituents

This compound's utility in synthesizing complex organic molecules underscores its importance in both academic research and industrial applications.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14470-28-1

Wikipedia

4-Methoxytriphenylmethyl chloride

Dates

Modify: 2023-08-15

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